

Analysis of Phase I and II clinical trial data for Peptide-T

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Compound of Interest

Compound Name: Peptide-T

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Peptide-T: An Experimental HIV Treatment Under Scrutiny

An analysis of Phase I and II clinical trial data for **Peptide-T** reveals a complex profile of a compound that showed early promise in mitigating neurological complications of HIV but ultimately failed to demonstrate significant efficacy in larger controlled trials. This guide provides a detailed comparison of **Peptide-T**'s performance against placebo and the standard of care at the time, supported by available experimental data.

Peptide-T, an octapeptide analogue of a naturally occurring peptide, emerged in the late 1980s and 1990s as a novel therapeutic candidate for HIV infection. Its proposed mechanism of action centered on blocking the entry of the HIV virus into host cells by acting as an antagonist to the CCR5 receptor, a critical co-receptor for viral entry. This mechanism positioned it as a potential agent to not only reduce viral load but also to alleviate the neurological complications associated with HIV, such as cognitive impairment and painful peripheral neuropathy.

Performance in Clinical Trials: A Mixed Picture

Clinical evaluation of **Peptide-T** progressed through Phase I and II trials, primarily focusing on its safety and efficacy in treating HIV-associated cognitive impairment and painful distal neuropathy. While early, smaller studies suggested potential benefits, larger, more rigorous trials yielded less convincing results.

Phase I Trials: Early Signals of Potential

An extended Phase I open-label trial investigated the effects of intravenously administered d-ala-**Peptide-T**-amide (a more stable form of **Peptide-T**) in 14 patients with AIDS and AIDS-Related Complex (ARC).[1] The study reported minimal toxicity and noted improvements in cognitive and neuromotor function in patients with moderate neuropsychological impairment when compared to control subjects.[1] Additionally, some patients experienced constitutional benefits, including an average weight gain of 2 kg and a reported improved sense of well-being.[1] However, the trial found no significant changes in immunologic function or antiviral activity.[1]

Another Phase I trial focused on the safety, toxicity, and pharmacokinetics of intranasal **Peptide-T** in 30 patients with AIDS or ARC. This study aimed to gather preliminary information on the drug's ability to affect the central nervous system.

A separate dose-finding study in nine intravenous drug users with early AIDS dementia suggested a potential dose-dependent effect, with four out of five patients on a high dose (15 mg/day) showing improved neuropsychological performance compared to those on a lower dose (1.5 mg/day).[2]

Phase II Trials: Challenges in Demonstrating Efficacy

The promising signals from Phase I led to larger, placebo-controlled Phase II trials to more definitively assess the efficacy of **Peptide-T**.

A significant three-site, double-blind, placebo-controlled trial evaluated intranasal **Peptide-T** (2 mg, three times a day for six months) for HIV-associated cognitive impairment in over 200 participants.[3] The primary outcome, a global neuropsychological score, did not show a statistically significant difference between the **Peptide-T** and placebo groups.[3] However, subgroup analyses hinted at a potential benefit for patients with more severe cognitive impairment at baseline (global deficit score ≥ 0.5) and those with higher CD4+ cell counts (above 200 cells/ μ L).[3] In patients with more severe impairment, those treated with **Peptide-T** were more likely to show overall cognitive improvement, while those on placebo were more likely to deteriorate ($P = .02$).[3]

In a separate multicenter, double-blind, randomized study, intranasal **Peptide-T** (6 mg/day for 12 weeks) was evaluated for the treatment of painful distal symmetrical polyneuropathy

associated with AIDS.[4] The trial, involving 81 evaluable subjects, found no significant difference in the change in pain scores between the **Peptide-T** group and the placebo group ($p = 0.32$).[4] Similarly, there were no significant differences in neurological examination results, nerve conduction studies, or CD4 lymphocyte counts between the two groups.[4]

Comparison with Alternatives

The clinical trials of **Peptide-T** were conducted during a transformative period in HIV treatment with the advent of Highly Active Antiretroviral Therapy (HAART) in the mid-1990s. HAART, typically a combination of two nucleoside reverse transcriptase inhibitors (NRTIs) and a protease inhibitor or a non-nucleoside reverse transcriptase inhibitor (NNRTI), became the standard of care and dramatically improved prognosis and reduced the incidence of severe HIV-associated dementia.[5][6]

The primary comparator in the major **Peptide-T** trials was a placebo. There is a lack of head-to-head clinical trial data directly comparing **Peptide-T** with the components of HAART for neurological indications. However, the established efficacy of HAART in controlling viral replication and, consequently, improving neurological outcomes provides a critical benchmark against which the modest and often non-significant effects of **Peptide-T** must be viewed. For painful HIV-related neuropathy, various symptomatic treatments were and continue to be used, including antidepressants and anticonvulsants, though with varying degrees of success.

Quantitative Data Summary

Trial Phase	Indication	Treatment Group	N	Primary Outcome Measure	Result	P-value	Adverse Events
Phase I (Extended)	AIDS & ARC	Intravenous Peptide-T (0.1-3.2 mg/kg/day)	14	Cognitive & Neuromotor Function	Performance increments vs. controls	Not specified	Minimal toxicity reported[1]
Phase I	Early AIDS Dementia in IV Drug Users	High-dose Peptide-T (15 mg/day)	5	Neuropsychological Performance	Improvement in 4 of 5 patients	Not specified	Not detailed
Low-dose Peptide-T (1.5 mg/day)	4	Neuropsychological Performance	No improvement in 3 of 4 patients	Not specified	Not detailed		
Phase II	HIV-Associated Cognitive Impairment	Intranasal Peptide-T (2 mg TID)	~107	Global Neuropsychological Score Change	No significant difference from placebo	Not specified	Not detailed
Subgroup (Global Deficit Score ≥ 0.5)	Intranasal Peptide-T (2 mg TID)	Not specified	Overall Cognitive Improvement	More improvement than placebo	.02[3]	Not detailed	

Phase II	Painful Distal Neuropat hy	Intranasa l Peptide- T (6 mg/day)	40	Change in Modified Gracely Pain Score			No significan t drug- related adverse effects[4]
				-0.24	.32[4]		
Placebo	41	Change in Modified Gracely Pain Score	-0.39	No significan t drug- related adverse effects[4]			

Experimental Protocols

Key Methodologies from Clinical Trials

Phase II Trial for HIV-Associated Cognitive Impairment:

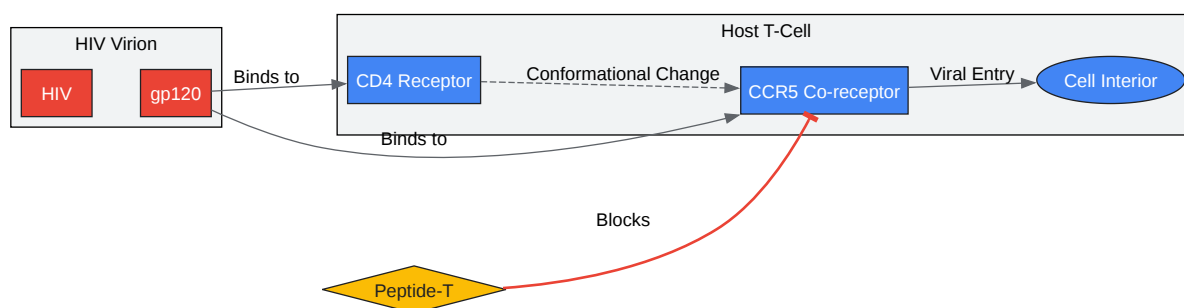
- Study Design: A 3-site, double-blind, placebo-controlled trial.
- Intervention: Intranasal administration of **Peptide-T** at a dosage of 2 mg three times a day for 6 months.
- Participants: HIV-seropositive individuals with evidence of cognitive deficits identified by a screening test battery. Concomitant antiretroviral therapy was permitted.
- Primary Outcome Assessment: A comprehensive neuropsychological battery yielding 23 scores was administered at baseline and at the end of the study. The primary outcome was a global neuropsychological score derived from these standardized scores. The specific tests within the battery included assessments of various cognitive domains. While a complete list is not readily available in all publications, neuropsychological batteries for HIV at the time typically included tests of verbal and visual memory (e.g., WHO/UCLA Auditory Verbal Learning Test), attention and processing speed (e.g., Trail Making Test), and executive function.[7][8]

Phase II Trial for Painful Distal Neuropathy:

- Study Design: A multicentered, double-blind, randomized study.
- Intervention: Intranasal administration of **Peptide-T** at a dosage of 6 mg/day for 12 weeks.
- Participants: Patients with AIDS and painful distal symmetrical polyneuropathy.
- Primary Outcome Assessment: The primary outcome was the change in the modified Gracely pain score. The Gracely pain scale is a tool that assesses both the intensity and unpleasantness of pain. The specific modifications used in this trial are not detailed in the available abstracts.
- Secondary Outcome Assessments: Included neurological examinations, neuropsychological and electrophysiological studies, global evaluation, and CD4 lymphocyte counts.[4]

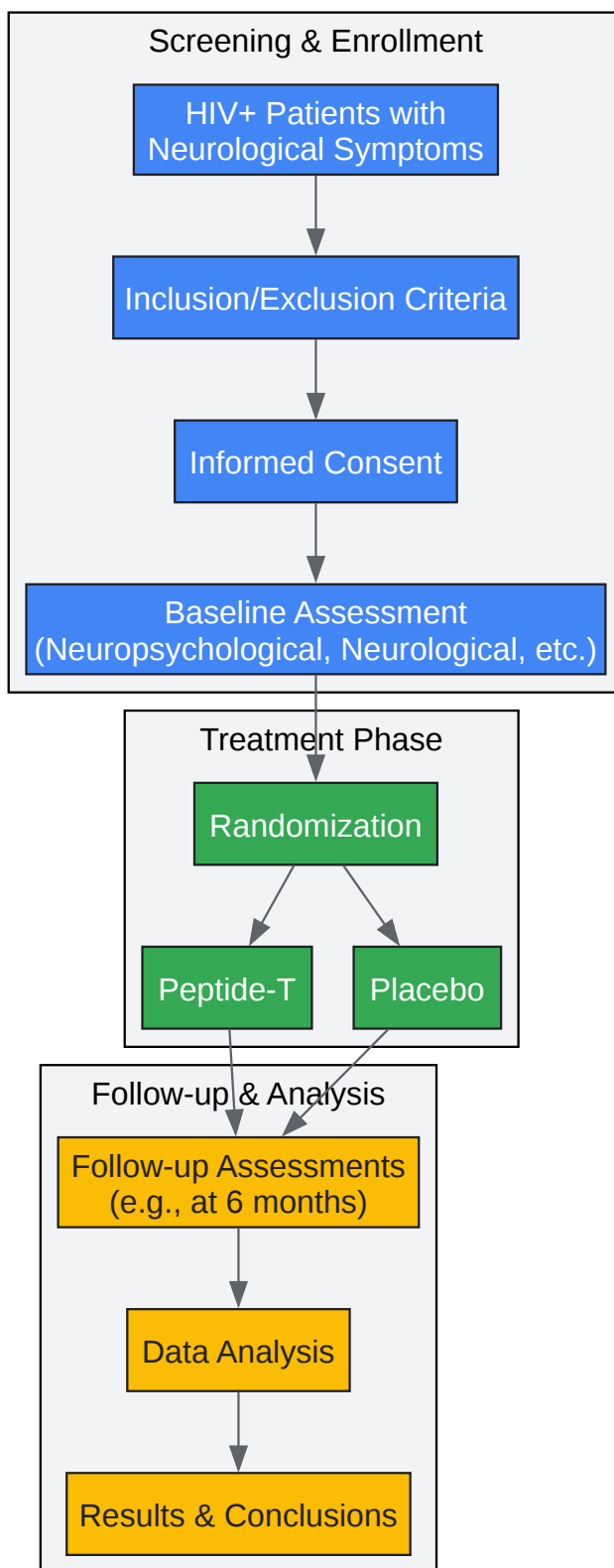
Visualizing the Mechanism and Workflow

To better understand the context of **Peptide-T**'s development and evaluation, the following diagrams illustrate its proposed mechanism of action and a typical clinical trial workflow.



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Caption: Proposed mechanism of action for **Peptide-T** as a CCR5 antagonist to block HIV entry.



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Caption: A generalized workflow for the Phase II clinical trials of **Peptide-T**.

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